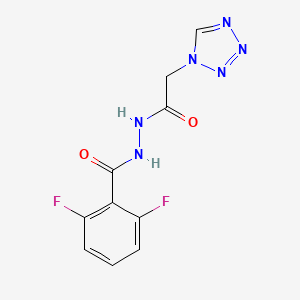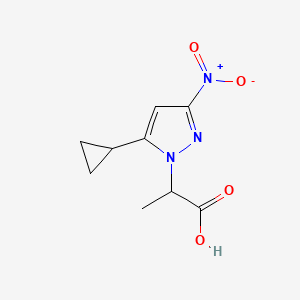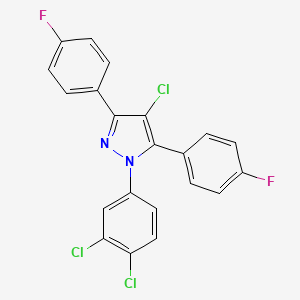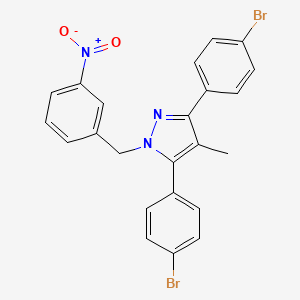![molecular formula C26H17ClF3N3O B10912606 (2E)-3-(1-benzyl-1H-indol-3-yl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B10912606.png)
(2E)-3-(1-benzyl-1H-indol-3-yl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(1-Benzyl-1H-indol-3-yl)-N~1~-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-2-propenamide is a complex organic compound with potential applications in various scientific fields. This compound features an indole core, a benzyl group, and a cyano group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(1-Benzyl-1H-indol-3-yl)-N~1~-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-2-propenamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Benzylation: The indole core is then benzylated using benzyl chloride in the presence of a base such as sodium hydride.
Coupling with Cyano Group: The benzylated indole is reacted with a cyano-containing reagent, such as malononitrile, under basic conditions to introduce the cyano group.
Final Coupling: The final step involves coupling the intermediate with 2-chloro-5-(trifluoromethyl)benzaldehyde under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(1-Benzyl-1H-indol-3-yl)-N~1~-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-2-propenamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group, using reagents like sodium methoxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted indoles or cyano derivatives.
Scientific Research Applications
(E)-3-(1-Benzyl-1H-indol-3-yl)-N~1~-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-2-propenamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-3-(1-Benzyl-1H-indol-3-yl)-N~1~-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-2-propenamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(1-Benzyl-1H-indol-3-yl)-N~1~-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-2-propenamide: shares similarities with other indole derivatives and cyano-containing compounds.
Indole-3-carbinol: Known for its anti-cancer properties.
3-Cyanoindole: Used in the synthesis of various pharmaceuticals.
Uniqueness
- The unique combination of the indole core, benzyl group, and cyano group in (E)-3-(1-Benzyl-1H-indol-3-yl)-N~1~-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-2-propenamide provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C26H17ClF3N3O |
|---|---|
Molecular Weight |
479.9 g/mol |
IUPAC Name |
(E)-3-(1-benzylindol-3-yl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide |
InChI |
InChI=1S/C26H17ClF3N3O/c27-22-11-10-20(26(28,29)30)13-23(22)32-25(34)18(14-31)12-19-16-33(15-17-6-2-1-3-7-17)24-9-5-4-8-21(19)24/h1-13,16H,15H2,(H,32,34)/b18-12+ |
InChI Key |
DUQXJTYVXDAFEZ-LDADJPATSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)/C=C(\C#N)/C(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C=C(C#N)C(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-Nitrophenyl)-2,3-dihydro[1,3]thiazolo[2,3-b][1,3]thiazol-4-ium](/img/structure/B10912524.png)
![N'-[(3E)-1-(3-cyanopropyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyrazine-2-carbohydrazide](/img/structure/B10912527.png)


![(5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-yl)methanol](/img/structure/B10912548.png)

![methyl 4-{[4-bromo-3,5-bis(3-methoxyphenyl)-1H-pyrazol-1-yl]methyl}benzoate](/img/structure/B10912563.png)



![3-[5-(1-Ethyl-3-methyl-1H-pyrazol-4-YL)-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-YL]phenol](/img/structure/B10912585.png)

![[3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridin-4-yl](2-phenylpiperidin-1-yl)methanone](/img/structure/B10912598.png)
![N-(3,4-dichlorophenyl)-2-[5-(2,6-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B10912599.png)
